![molecular formula C16H21NO2S B2860674 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane CAS No. 2320208-94-2](/img/structure/B2860674.png)
8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane, also known as GSK-J4, is a small molecule inhibitor that has gained attention in the scientific community due to its potential application in epigenetic research. This compound has been shown to selectively inhibit the activity of the histone demethylase JMJD3, which plays a crucial role in regulating gene expression.
作用機序
The mechanism of action of 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane involves the inhibition of the histone demethylase JMJD3. This enzyme is responsible for removing methyl groups from lysine residues on histone proteins, which can lead to changes in chromatin structure and gene expression. By inhibiting JMJD3, this compound can alter the expression of genes that are involved in various biological processes, including inflammation, cell differentiation, and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of JMJD3, leading to changes in gene expression. In vivo studies have shown that this compound can reduce inflammation and improve outcomes in animal models of disease. However, the effects of this compound on human subjects are not yet fully understood.
実験室実験の利点と制限
One of the main advantages of 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane is its selectivity for JMJD3. This allows researchers to study the specific effects of inhibiting this enzyme, without affecting other histone demethylases. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of JMJD3 at low concentrations. Additionally, this compound has relatively poor solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane. One area of interest is the development of more potent and selective inhibitors of JMJD3, which could be used to study the specific effects of inhibiting this enzyme in greater detail. Additionally, further research is needed to fully understand the effects of this compound on human subjects, and to explore its potential as a therapeutic agent for various diseases. Finally, this compound could be used as a tool for studying the role of JMJD3 in various biological processes, including inflammation, cell differentiation, and cancer progression.
合成法
The synthesis of 8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane involves a multi-step reaction sequence, starting from commercially available starting materials. The key step in the synthesis is the formation of the azadispirocycle, which is achieved through a cyclization reaction between a ketone and an amine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane has been extensively studied for its potential application in epigenetic research. The compound has been shown to selectively inhibit the activity of JMJD3, which is a histone demethylase that plays a crucial role in regulating gene expression. By inhibiting JMJD3, this compound can alter the expression of genes that are involved in various biological processes, including inflammation, cell differentiation, and cancer progression.
特性
IUPAC Name |
8-(4-methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-13-3-5-14(6-4-13)20(18,19)17-11-16(12-17)9-15(10-16)7-2-8-15/h3-6H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQKHMLUHGMRII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC4(C3)CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

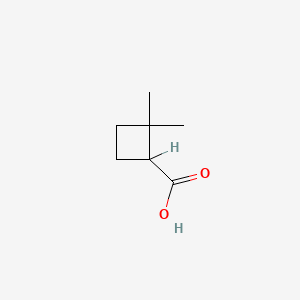
![1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2860593.png)

![2-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2860595.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/no-structure.png)

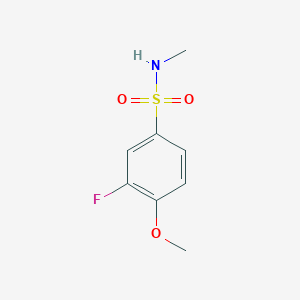
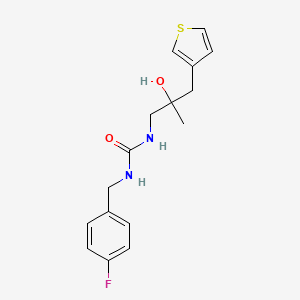
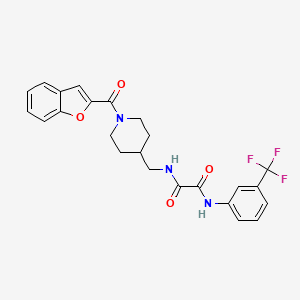
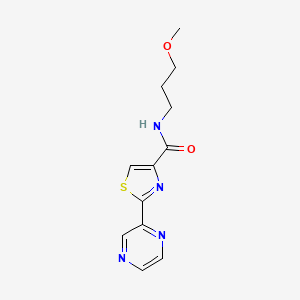



![N-(4-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2860612.png)